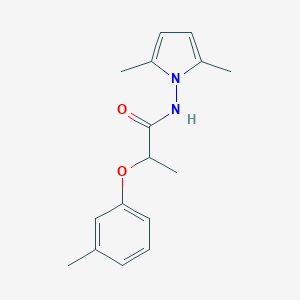
Mj33 lithium salt
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MJ33 lithium salt involves the reaction of 1-hexadecyl-3-(trifluoroethyl)-sn-glycero-2-phosphomethanol with lithium ions. The compound is typically prepared by dissolving it in water at a concentration of 10 mg/mL with warming to 60°C . The reaction conditions are carefully controlled to ensure the purity and stability of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The compound is stored at temperatures between 2 to 8°C under nitrogen, in a desiccator, and protected from light to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
MJ33 lithium salt primarily undergoes inhibition reactions with phospholipase A2 enzymes. It acts as a competitive, active site-directed inhibitor, selectively complexing with Type 1B PLA2A (bee venom, pancreatic, and acidic lung PLA2) .
Common Reagents and Conditions
The inhibition reaction involves the binding of the sn-2-phosphate of MJ33 to the active site of the A subunit of PLA2A, while the alkyl chain extends into the active site slot of the B subunit across the subunit interface . This reaction is facilitated by the presence of sulfate or phosphate anions.
Major Products Formed
The major product formed from the inhibition reaction is a complex between MJ33 and the PLA2 enzyme, resulting in the inhibition of the enzyme’s activity .
Applications De Recherche Scientifique
MJ33 lithium salt has a wide range of scientific research applications:
Mécanisme D'action
MJ33 lithium salt exerts its effects by binding to the active site of Type I phospholipase A2 enzymes. The sn-2-phosphate of MJ33 binds to the active site of the A subunit of PLA2A, while the alkyl chain extends into the active site slot of the B subunit across the subunit interface . This binding inhibits the enzyme’s activity, preventing the hydrolysis of glycerophospholipids . Additionally, MJ33 acts as a non-toxic and potent inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase type 2 (NOX2), preventing lung injuries associated with lung inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-O-Palmityl-sn-glycero-3-phosphocholine: Another phospholipase inhibitor with a similar structure.
β-Acetyl-γ-O-hexadecyl-L-α-phosphatidylcholine hydrate: A compound with similar inhibitory properties.
JK-2: A phospholipase inhibitor with a different mechanism of action.
Uniqueness
MJ33 lithium salt is unique due to its specific inhibition of Type I phospholipase A2 enzymes, particularly pancreatic and bee venom PLA2 . Its ability to selectively complex with these enzymes and its non-toxic nature make it a valuable tool in scientific research and pharmaceutical development .
Propriétés
IUPAC Name |
lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMLQJISATCEL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43F3LiO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274419 | |
| Record name | mj33 lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199106-13-3 | |
| Record name | mj33 lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B49670.png)









![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)

